molecular formula C7H9Br2N B2887808 4-(2-Bromoethyl)pyridine hydrobromide CAS No. 120277-01-2

4-(2-Bromoethyl)pyridine hydrobromide

Cat. No.: B2887808
CAS No.: 120277-01-2
M. Wt: 266.964
InChI Key: LSZGISUYWRVVJL-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2N. It is a substituted pyridine derivative, where a bromoethyl group is attached to the fourth position of the pyridine ring. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional group.

Scientific Research Applications

4-(2-Bromoethyl)pyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Safety and Hazards

4-(2-Bromoethyl)pyridine hydrobromide is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)pyridine hydrobromide typically involves the bromination of 4-ethylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process. The final product is typically isolated and purified using large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)pyridine hydrobromide involves its reactivity as an electrophile. The bromoethyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to introduce pyridine moieties into target molecules. The compound’s ability to participate in substitution and addition reactions makes it a valuable tool in chemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromoethyl)pyridine hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. The position of the bromoethyl group influences the compound’s chemical behavior and its suitability for different synthetic applications .

Properties

IUPAC Name

4-(2-bromoethyl)pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZGISUYWRVVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120277-01-2
Record name 4-(2-bromoethyl)pyridine hydrobromide
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